molecular formula C24H20O11 B13742136 Pedalitin tetraacetate CAS No. 25782-30-3

Pedalitin tetraacetate

Cat. No.: B13742136
CAS No.: 25782-30-3
M. Wt: 484.4 g/mol
InChI Key: SEYUHKMAZTWYIC-UHFFFAOYSA-N
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Description

Pedalitin tetraacetate is a derivative of pedalitin, a flavonoid compound. Flavonoids are a large subgroup of phenolic compounds widely distributed in the plant kingdom. Pedalitin itself is known for its inhibitory effects on enzymes such as tyrosinase and α-glucosidase .

Preparation Methods

The synthesis of pedalitin tetraacetate involves several steps. Initially, 6-hydroxy-2,3,4-trimethoxyacetophenone is prepared by Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in acetic acid. This intermediate undergoes aldol condensation with vanillin under basic conditions to produce 2′-hydroxychalcone. The chalcone is then subjected to oxidative cyclization with iodine in dimethyl sulfoxide to afford flavone. Finally, serial demethylation of the methoxy groups at the 5-, 6-, and 3′-positions of the flavone using hydrogen bromide solution (30% in acetic acid) yields pedalitin . The tetraacetate derivative is formed by acetylation of pedalitin .

Comparison with Similar Compounds

Properties

CAS No.

25782-30-3

Molecular Formula

C24H20O11

Molecular Weight

484.4 g/mol

IUPAC Name

[2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3

InChI Key

SEYUHKMAZTWYIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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